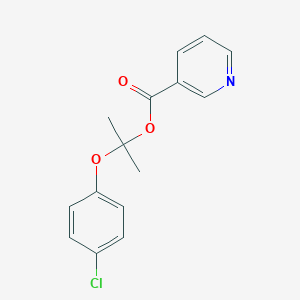![molecular formula C33H29CuK3N4O6 B14679147 copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate CAS No. 28853-00-1](/img/structure/B14679147.png)
copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate is a complex organic compound that features a porphyrin ring structure. This compound is notable for its coordination with copper and potassium ions, which imparts unique chemical and physical properties. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, which is crucial for oxygen transport in blood.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate can be achieved through several methods:
Reaction of Basic Copper(II) Carbonate with Carboxylic Acid: This method involves reacting basic copper(II) carbonate with the appropriate carboxylic acid to form the copper carboxylate complex.
Reaction of Sodium Salt of Carboxylic Acid with Copper(II) Sulfate: This method involves the reaction of the sodium salt of the carboxylic acid with copper(II) sulfate in an aqueous solution.
Reaction of Copper(II) Acetate with Carboxylic Acid in Ethanol-Water Solution: This method is particularly useful when the carboxylic acid is insoluble in water but soluble in ethanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired properties of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the copper ion can change its oxidation state.
Reduction: Reduction reactions can also occur, particularly involving the copper ion.
Substitution: The compound can participate in substitution reactions, where one ligand in the coordination complex is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or hydrazine.
Substitution Reagents: Various ligands that can replace existing ones in the coordination complex.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while reduction may yield lower oxidation state complexes.
科学的研究の応用
Copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Studied for its potential role in mimicking natural enzymes and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific pathways in diseases.
Industry: Used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism by which copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The copper ion can interact with molecular targets, influencing pathways such as electron transport and catalysis. The porphyrin ring structure allows for interactions with a wide range of molecules, making it versatile in its applications .
類似化合物との比較
Similar Compounds
Heme: A naturally occurring porphyrin complex with iron instead of copper.
Chlorophyll: A magnesium-containing porphyrin complex involved in photosynthesis.
Phthalocyanines: Synthetic porphyrin-like compounds used in dyes and pigments.
Uniqueness
Copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate is unique due to its specific coordination with copper and potassium ions, which imparts distinct chemical and physical properties compared to other porphyrin complexes.
特性
CAS番号 |
28853-00-1 |
|---|---|
分子式 |
C33H29CuK3N4O6 |
分子量 |
758.4 g/mol |
IUPAC名 |
copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate |
InChI |
InChI=1S/C33H34N4O6.Cu.3K/c1-6-18-10-19-11-27-20(7-2)15(3)23(35-27)13-24-16(4)21(8-9-28(38)39)31(36-24)22(12-29(40)41)32-30(33(42)43)17(5)25(37-32)14-26(18)34-19;;;;/h7,10-11,13-14,16,21H,2,6,8-9,12H2,1,3-5H3,(H5,34,35,36,37,38,39,40,41,42,43);;;;/q;+2;3*+1/p-5 |
InChIキー |
ANCLEWHDVPMSMQ-UHFFFAOYSA-I |
正規SMILES |
CCC1=CC2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C.[K+].[K+].[K+].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


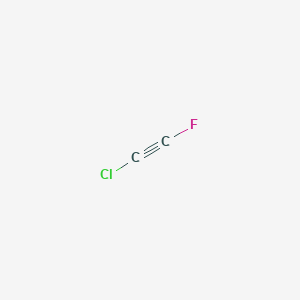
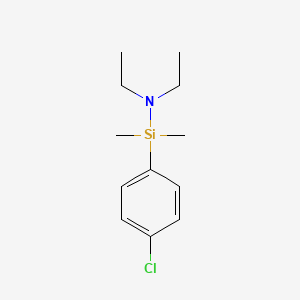
![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
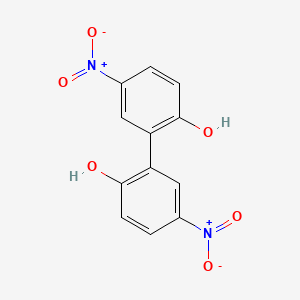
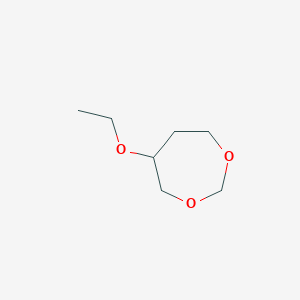
![5-[(7H-Purin-6-yl)amino]pentanoic acid](/img/structure/B14679087.png)
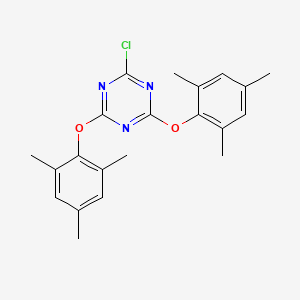


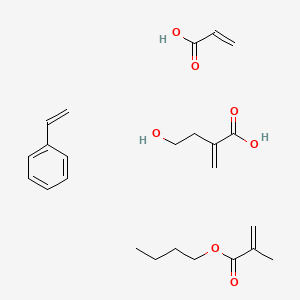
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid](/img/structure/B14679130.png)
![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-](/img/structure/B14679140.png)
